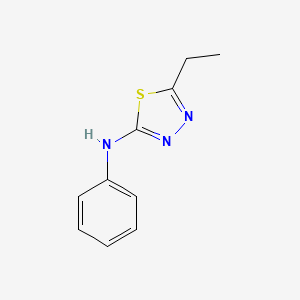
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing sulfur and nitrogen atoms, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and antiproliferative activities, making it a candidate for drug development
Mécanisme D'action
The mechanism of action of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound’s heterocyclic structure allows it to bind to specific sites on enzymes, inhibiting their activity. In the context of its anticancer properties, this compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Shares a similar thiadiazole ring structure but with different substituents.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure with an ethyl group at the 5-position.
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide: Contains a trifluoromethyl group, which enhances its biological activity.
Uniqueness
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of ethyl and phenyl substituents on the thiadiazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61955-49-5 |
|---|---|
Formule moléculaire |
C10H11N3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
5-ethyl-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-2-9-12-13-10(14-9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) |
Clé InChI |
SAJCTHMWQZMNAC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)

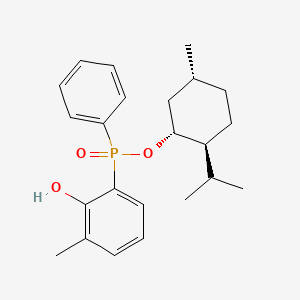
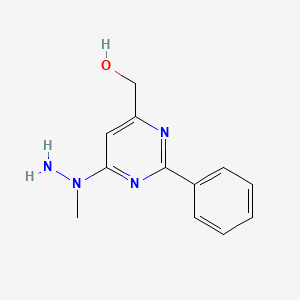

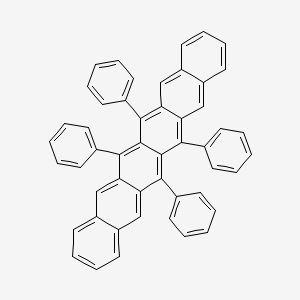
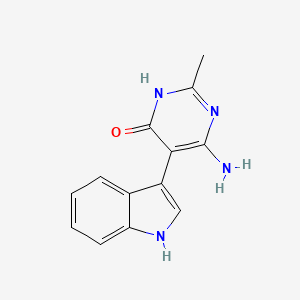

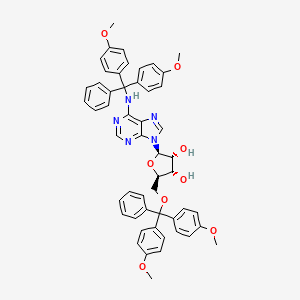
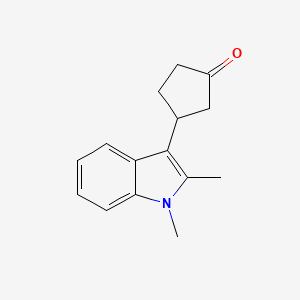
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
